molecular formula C20H24N4O4S B2462182 4-(2-(3-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide CAS No. 894017-74-4

4-(2-(3-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide

Cat. No.: B2462182
CAS No.: 894017-74-4
M. Wt: 416.5
InChI Key: KGPHXGJFQWJUOM-UHFFFAOYSA-N
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Description

4-(2-(3-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a urea moiety, and a benzenesulfonamide group, making it a molecule of interest for medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a keto-ester.

    Introduction of the Urea Moiety: The urea group is introduced via a reaction between an isocyanate and an amine. This step requires careful control of temperature and pH to ensure high yield and purity.

    Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the benzene ring, followed by the attachment of the sulfonamide group. This can be achieved using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-(3-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups. It may serve as a probe in biochemical assays to investigate the activity of various enzymes.

Medicine

In medicine, the compound’s potential therapeutic properties are of great interest. It could be explored for its anti-inflammatory, anticancer, or antimicrobial activities, given the presence of the benzenesulfonamide group, which is known for its pharmacological relevance.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its diverse reactivity makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(2-(3-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The urea and sulfonamide groups can form hydrogen bonds with active sites, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(3-(5-Oxo-1-(phenyl)pyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide
  • 4-(2-(3-(5-Oxo-1-(m-tolyl)pyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide
  • 4-(2-(3-(5-Oxo-1-(o-tolyl)pyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide

Uniqueness

What sets 4-(2-(3-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide apart is the specific arrangement of its functional groups, which can lead to unique biological activities and chemical reactivity. The presence of the p-tolyl group, in particular, may enhance its binding affinity to certain molecular targets compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-14-2-6-17(7-3-14)24-13-16(12-19(24)25)23-20(26)22-11-10-15-4-8-18(9-5-15)29(21,27)28/h2-9,16H,10-13H2,1H3,(H2,21,27,28)(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPHXGJFQWJUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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